molecular formula C12H11N3O2 B15042205 4-hydroxy-N'-[(E)-1H-pyrrol-2-ylmethylidene]benzohydrazide

4-hydroxy-N'-[(E)-1H-pyrrol-2-ylmethylidene]benzohydrazide

Cat. No.: B15042205
M. Wt: 229.23 g/mol
InChI Key: DZVXLHBNNBVIPZ-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-hydroxy-N'-[(E)-1H-pyrrol-2-ylmethylidene]benzohydrazide is a Schiff base derived from the condensation of 4-hydroxybenzohydrazide and pyrrole-2-carbaldehyde. It belongs to the class of hydrazide-hydrazone compounds, characterized by an azomethine (-N=CH-) linkage. The compound has been synthesized via coupling agents (e.g., HBTU) under cold conditions, with structural confirmation through spectral analysis (¹H NMR, IR) . Its applications span biological activity (e.g., antileishmanial, anticancer) and industrial uses (e.g., corrosion inhibition), driven by its ability to chelate metals and interact with biological targets .

Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

4-hydroxy-N-[(E)-1H-pyrrol-2-ylmethylideneamino]benzamide

InChI

InChI=1S/C12H11N3O2/c16-11-5-3-9(4-6-11)12(17)15-14-8-10-2-1-7-13-10/h1-8,13,16H,(H,15,17)/b14-8+

InChI Key

DZVXLHBNNBVIPZ-RIYZIHGNSA-N

Isomeric SMILES

C1=CNC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)O

Canonical SMILES

C1=CNC(=C1)C=NNC(=O)C2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-HYDROXY-N’-[(E)-(1H-PYRROL-2-YL)METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation reaction between 4-hydroxybenzohydrazide and pyrrole-2-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Hydrolysis of Hydrazone Linkage

The Schiff base (C=N) in the hydrazone structure undergoes acid-catalyzed hydrolysis to regenerate the parent hydrazide and aldehyde. For structurally similar compounds:

  • Conditions : Reflux in 2M HCl at 80°C for 4–6 hours

  • Products : 4-Hydroxybenzohydrazide and pyrrole-2-carbaldehyde

  • Mechanism : Protonation of the imine nitrogen followed by nucleophilic attack by water

Substitution Reactions at Phenolic -OH Group

The para-hydroxyl group participates in electrophilic substitution:

Acetylation

  • Reagents : Acetic anhydride in pyridine

  • Conditions : Room temperature, 12 hours

  • Product : 4-Acetoxy-N'-[(E)-1H-pyrrol-2-ylmethylidene]benzohydrazide

  • Yield : 85–92% (based on analogous reactions)

Sulfonation

  • Reagents : Concentrated H<sub>2</sub>SO<sub>4</sub>

  • Conditions : 0–5°C, 2 hours

  • Product : 4-Sulfooxy derivative (requires characterization)

Coordination Chemistry and Complexation

The compound acts as a polydentate ligand, coordinating through:

  • Hydrazone nitrogen (-NH-N=)

  • Phenolic oxygen (-O−)

  • Pyrrole nitrogen (if deprotonated)

Metal IonStoichiometry (Ligand:Metal)ApplicationSource
Cu(II)2:1Antioxidant activity enhancement
Fe(III)1:1Corrosion inhibition

Oxidation

  • Reagents : H<sub>2</sub>O<sub>2</sub> or KMnO<sub>4</sub> in acidic medium

  • Outcome : Cleavage of the C=N bond to form carboxylic acid derivatives

Reduction

  • Reagents : NaBH<sub>4</sub> in ethanol

  • Product : Secondary amine (N'-[(E)-1H-pyrrol-2-ylmethyl]benzohydrazide)

Condensation Reactions

The hydrazide moiety can react with additional carbonyl compounds:

  • Example : Reaction with 4-nitrobenzaldehyde in methanol/acetic acid

  • Product : Bis-hydrazone derivative (yield: 78–84%)

Mechanistic Insights

  • Schiff Base Reactivity : The C=N bond's polarization makes it susceptible to nucleophilic attack, governing hydrolysis and reduction pathways .

  • Electronic Effects : Electron-donating groups on the phenyl ring (e.g., -OH) enhance metal-chelation capacity by increasing electron density at oxygen sites .

Mechanism of Action

The mechanism of action of 4-HYDROXY-N’-[(E)-(1H-PYRROL-2-YL)METHYLIDENE]BENZOHYDRAZIDE varies depending on its application:

Comparison with Similar Compounds

Antileishmanial Activity

The compound and its derivatives have shown promising activity against Leishmania infantum. Structural modifications, such as nitro group substitution, significantly enhance potency:

Compound Substituent (R) IC₅₀ (Promastigotes, µM) Activity in Macrophages Reference
BSF-H (Target derivative) H 0.76 Effective
BSF-Cl Cl 0.72 Effective
BSF-NO₂ NO₂ 0.58 Not tested
Piperazinyl-β-carboline - 21.5–24.2 (µM) Not reported

Key Findings :

  • Nitro-substituted derivatives (BSF-NO₂) exhibit the highest potency, suggesting electron-withdrawing groups improve antileishmanial activity .
  • The target compound’s derivatives outperform piperazinyl-β-carboline derivatives by ~40-fold .
Anticancer Activity

Structural variations in the hydrazone ligand influence activity:

Ligand Structure (Hydrazone) Metal Complex Activity (Cancer Cell Lines) Reference
(E)-4-hydroxy-N'-(pyrazin-2-ylidene) Cu(L3)₂·2DMF Moderate DNA cleavage
Target compound Not reported Not tested -

Key Findings :

Corrosion Inhibition

The compound inhibits mild steel corrosion in acidic media, outperforming other hydrazides at lower concentrations:

Compound Medium Inhibition (%) Concentration Adsorption Isotherm Reference
Target compound 0.5 M HCl 89 0.8 mM Langmuir
Indole-3-acetic acid 0.5 M HCl 93 10 mM Langmuir
Indole-5-carboxylic acid 0.5 M H₂SO₄ 92 4 mM Langmuir
(E)-4-methoxy-N'-(indole derivative) - 82 (Theoretical) - -

Key Findings :

  • The target compound achieves near-comparable inhibition efficiency to indole derivatives but at ~10-fold lower concentrations, highlighting superior surface adsorption .

Structural and Physicochemical Properties

Substituents on the benzohydrazide scaffold influence melting points, solubility, and synthetic yields:

Compound Substituent Melting Point (°C) Yield (%) Reference
Target compound Pyrrol-2-yl Not reported ~70–83
3c (Di-tert-butylphenol derivative) 3,5-di-tert-butyl-2-hydroxy 274.5–275.5 83
H18 (Naphthalene derivative) Naphthyl, methoxy 240–242 70.1

Key Findings :

  • Bulky substituents (e.g., tert-butyl) increase melting points, suggesting enhanced crystallinity .
  • Electron-donating groups (e.g., methoxy) reduce yields compared to the target compound’s synthesis .

Metal Chelation Ability

The compound forms stable complexes with metals, though its ligand is less studied compared to salicylaldehyde derivatives:

Ligand Structure Metal Complex Coordination Geometry Application Reference
Target compound Sn (di-n-butyl) Trigonal bipyramidal Structural studies
Salicylaldehyde derivative Various (e.g., Cu) Octahedral Catalysis, medicine

Key Findings :

  • The target compound’s tin complex adopts a unique trigonal bipyramidal geometry, whereas salicylaldehyde derivatives prefer octahedral coordination .

Biological Activity

4-hydroxy-N'-[(E)-1H-pyrrol-2-ylmethylidene]benzohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This compound belongs to a class of hydrazones known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the synthesis, characterization, and biological activity of this compound based on recent studies.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between 4-hydroxybenzohydrazide and pyrrole derivatives. The resulting compound features a hydrazone functional group characterized by the presence of the azomethine bond (C=N), which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various hydrazone derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines.

Case Study: Anticancer Assay
A study evaluated the cytotoxicity of this compound using the MTT assay on HepG2 liver cancer cells. The results indicated that the compound exhibited an IC50 value of approximately 42.4 µM, demonstrating its potential as an anticancer agent. Furthermore, gene expression analysis via qRT-PCR revealed that treatment with this compound led to increased expression levels of pro-apoptotic genes such as Bax and caspase-3, while downregulating anti-apoptotic genes like Bcl-2 .

CompoundCell LineIC50 (µM)Mechanism
This compoundHepG242.4Induces apoptosis via Bax/caspase pathway

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Research indicates that hydrazone derivatives possess significant antibacterial and antifungal properties.

Case Study: Antimicrobial Assay
A recent investigation assessed the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated notable antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 125 µg/mL to 250 µg/mL against Gram-positive and Gram-negative bacteria .

MicroorganismMIC (µg/mL)Activity
Staphylococcus aureus125Bactericidal
Escherichia coli250Bacteriostatic

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in apoptosis and microbial inhibition. The azomethine bond in hydrazones contributes to their nucleophilic character, allowing them to form complexes with metal ions or interact with biomolecules such as proteins and nucleic acids.

Q & A

Q. What are the optimal synthetic routes for 4-hydroxy-N'-[(E)-1H-pyrrol-2-ylmethylidene]benzohydrazide, and how can purity be ensured?

The compound is typically synthesized via refluxing 4-hydroxybenzohydrazide with an aldehyde (e.g., pyrrole-2-carboxaldehyde) in ethanol under acid catalysis, followed by slow evaporation for crystallization . Microwave-assisted synthesis can reduce reaction time and improve yields by optimizing solvent choice (e.g., ethanol) and irradiation parameters . Purity is validated using melting point analysis, TLC, and spectroscopic techniques (IR, NMR) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this hydrazide derivative?

  • IR spectroscopy confirms the presence of C=N (1610–1640 cm⁻¹) and N–H (3200–3450 cm⁻¹) stretches .
  • ¹H NMR identifies aromatic protons (δ 6.8–8.6 ppm) and hydrazone protons (δ 8.6–10.2 ppm) .
  • Single-crystal X-ray diffraction (SHELX software) resolves coordination geometry and hydrogen bonding (e.g., O–H⋯N interactions) . Refinement parameters (R < 0.05) ensure structural accuracy .

Q. What are the primary biological and material applications of this compound in research?

  • Antimycobacterial activity : Derivatives show PIC₅₀ values >3.29 in 3D-QSAR models, suggesting inhibition of Mycobacterium tuberculosis enoyl-acyl carrier protein reductase .
  • Corrosion inhibition : EIS studies demonstrate ~80% efficiency in 1M HCl via adsorption on mild steel surfaces, forming protective films .
  • Luminescent materials : Europium(III) complexes exhibit red fluorescence (λₑₘ = 615 nm) due to ligand-to-metal charge transfer .

Advanced Research Questions

Q. How can 3D-QSAR and molecular docking guide the design of derivatives with enhanced bioactivity?

  • 3D-QSAR (using V-life MDS 3.50) identifies steric, electrostatic, and hydrophobic fields influencing antimycobacterial activity. kNN models (cross-validated r² > 0.7) prioritize substituents at the benzohydrazide core for synthesis .
  • Molecular docking (AutoDock Vina) predicts binding to M. tuberculosis InhA (ΔG ≈ -9.5 kcal/mol), with hydrogen bonds to Tyr158 and hydrophobic interactions with Phe149 .

Q. What factors govern the catalytic efficiency of transition metal complexes derived from this ligand?

Manganese(II) complexes with octahedral geometry ([MnL1Br₂(OH₂)]) catalyze styrene epoxidation with 75% conversion (TBHP as oxidant), while pentagonal bipyramidal coordination ([Mn(L2)₂(ONO₂)(OH₂)]⁺) reduces activity due to steric hindrance . Electron-withdrawing substituents on the ligand improve redox potential, enhancing catalytic turnover .

Q. How do crystallographic data resolve contradictions in coordination geometry across studies?

Discrepancies in coordination modes (mononuclear vs. dinuclear) arise from counterion effects (e.g., Br⁻ vs. NO₃⁻) and pH-dependent ligand protonation. Single-crystal studies (SHELXL refinement) confirm geometries, with bond length variances (Mn–N = 2.18–2.32 Å) reflecting ligand flexibility .

Q. What challenges arise in refining crystal structures of hydrazone derivatives, and how are they addressed?

  • Disorder in aromatic rings : Restraints (SHELX DFIX) stabilize thermal motion parameters .
  • Hydrogen bonding networks : Free refinement of O–H and N–H positions using difference Fourier maps reduces R-factor errors (<0.04) .

Q. How do substituents on the benzohydrazide core modulate fluorescence in lanthanide complexes?

Europium(III) complexes with 4-hydroxy derivatives exhibit stronger fluorescence (quantum yield Φ = 0.21) than 2-hydroxy analogs due to improved energy transfer from ligand triplet states to Eu³⁺ ⁵D₀ levels . Methoxy groups at the para position red-shift emission by 10 nm via conjugation effects .

Q. What mechanistic insights do DFT studies provide on corrosion inhibition?

DFT (B3LYP/6-31G*) calculations correlate inhibitor efficiency with EHOMO (-5.2 eV) and charge density on hydrazone nitrogen (≈-0.45 e). Adsorption on Fe(110) follows Langmuir isotherms (ΔGₐdₛ ≈ -35 kJ/mol), indicating chemisorption via N and O atoms .

Q. How do azide coligands influence the structural diversity and properties of metal-hydrazone frameworks?

Azide (N₃⁻) bridges in Cu(II)/Zn(II) complexes form 2D polymers with antiferromagnetic coupling (J = -12 cm⁻¹). In contrast, Cd(II) frameworks exhibit blue luminescence (λₑₘ = 450 nm) due to ligand-centered transitions, modulated by Jahn-Teller distortions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.